Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate can be achieved from Methyl 4-piperidinecarboxylate and Pivaloyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO3 . The molecular weight is 227.3 g/mol .Chemical Reactions Analysis
Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Scientific Research Applications
Piperidine derivatives, including “Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate”, have various applications in different scientific fields . Here are some of them:
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Medical Research
- In medical research, Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate has been studied for its role in drug development, particularly in the treatment of neurological disorders.
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Chemical Synthesis
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Environmental Research
- Piperidine derivatives are studied for their environmental impact, particularly in relation to their biodegradability and toxicity.
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Industrial Research
- In industrial research, piperidine derivatives are used in the development of new materials and processes.
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Neurological Disorders
- Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate has been studied for its role in drug development, particularly in the treatment of neurological disorders.
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Synthesis of Biologically Active Compounds
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Antioxidant Properties
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Anticancer Properties
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Antidepressant Properties
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Antimicrobial Properties
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Antifungal Properties
properties
IUPAC Name |
methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTNIDHTVUDBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354635 | |
Record name | methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
CAS RN |
505088-49-3 | |
Record name | methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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